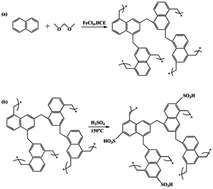Efficient procedure for biodiesel synthesis from waste oil and t-butylation of resorcinol using a porous microtube polymer-based solid acid
Energy Advances Pub Date: 2023-10-18 DOI: 10.1039/D3YA00394A
Abstract
A novel porous microtube polymer-based solid acid was synthesized via the polymerisation of naphthalene and subsequent sulfonation. The polymer structure could be easily adjusted by altering the amount of formaldehyde dimethyl acetal (FDA), and could be changed to thin slices, microtubes or microspheres. The high surface area of 128.92 m2 g−1 and special microtube structure indicated good mass transfer efficiency and a hydrophobic surface. The abundant naphthalene rings provided sufficient sulfonation sites, which resulted in a high acid density of over 3 mmol g−1. An efficient procedure for biodiesel synthesis and t-butylation of resorcinol were developed using the novel solid acid. The high Brunauer–Emmett–Teller (BET) surface area, special microtube structure and organic framework were the key factors for the high activities, providing great potential in green chemistry.


Recommended Literature
- [1] Modulating Cu+ distribution on the surface of Ce-doped CuO composite oxides for SO2-resistant NH3-selective catalytic reduction of NO
- [2] Fractionation of elements by particle size of ashes ejected from Copahue Volcano, Argentina
- [3] Facile synthesis of highly disperse Ni–Co nanoparticles over mesoporous silica for enhanced methane dry reforming†
- [4] Solvent screening for a hard-to-dissolve molecular crystal
- [5] Reply to the ‘Comment on “Fluorimetric sensing of ATP in water by an imidazolium hydrazone based sensor”’ by S. Farshbaf and P. Anzenbacher Jr., Chem. Commun., 2019, 55, 1770
- [6] Synthesis and characterization of micrometre-sized, polypyrrole-coated polystyrene latexes
- [7] Response of CPO-27-Ni towards CO, N2 and C2H4
- [8] Single p–n homojunction white light emitting diodes based on high-performance yellow luminescence of large-scale GaN microcubes†
- [9] Inorganic analysis
- [10] Outstanding Reviewers for Nanoscale in 2020

Journal Name:Energy Advances
Research Products
-
CAS no.: 14419-78-4
-
CAS no.: 151055-86-6
-
CAS no.: 117902-15-5









